Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Overview
Description
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H3Cl2N3O4 and a molecular weight of 252.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms, one nitro group, and a carboxylate ester group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate typically involves the nitration of 2,6-dichloropyrimidine-4-carboxylate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride in solvents such as ethanol or methanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Methyl 2,6-dichloro-5-aminopyrimidine-4-carboxylate.
Hydrolysis: 2,6-dichloro-5-nitropyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-nitropyrimidine: Lacks the ester group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2,6-dichloropyridine-4-carboxylate: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
4,6-Dichloro-5-nitropyrimidine: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is unique due to the presence of both the nitro group and the ester group, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Biological Activity
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
This compound has the following chemical formula: . The structure includes:
- Chlorine atoms at the 2 and 6 positions,
- A nitro group at the 5 position,
- A carboxylate ester at the 4 position.
This unique arrangement of functional groups contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to interfere with DNA synthesis by targeting nucleotide-binding sites, which is crucial for antimicrobial and anticancer activities .
- Reactive Oxygen Species Generation : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, affecting their function and stability .
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The minimum inhibitory concentration (MIC) values vary depending on the target organism but generally fall within a range that suggests potential for therapeutic use .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The compound's IC50 values for these cell lines indicate potent activity, suggesting that it may serve as a lead compound in cancer drug development .
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Biological Activity | IC50 Values |
---|---|---|---|
This compound | Cl at positions 2 & 6; NO2 at position 5 | Antimicrobial, Anticancer | Varies by target |
Methyl 2,6-Dimethoxy-5-Nitropyrimidine-4-Carboxylate | OCH3 at positions 2 & 6; NO2 at position 5 | Anticancer (less potent than above) | Higher than above |
Methyl 5-Amino-2,6-Dichloropyrimidine-4-Carboxylate | NH2 instead of NO2; Cl at positions 2 & 6 | Moderate Antimicrobial | Higher MIC |
The table illustrates that while this compound shows promising biological activity, variations in structure significantly influence potency.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of approximately , indicating strong antimicrobial properties.
- Anticancer Activity : In a recent investigation involving HCT116 cells, the compound exhibited an IC50 value of , highlighting its potential as a therapeutic agent for colon cancer treatment .
- Mechanistic Insights : Further research indicated that the compound's mechanism involves apoptosis induction in cancer cells through ROS generation and subsequent activation of caspase pathways .
Properties
IUPAC Name |
methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVZJLPNJOHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442167 | |
Record name | Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52047-13-9 | |
Record name | Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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